7-Methoxyquinoline-5-carboxylic acid

Monoamine Oxidase Neurodegeneration Enzyme Inhibition

Choose 7-Methoxyquinoline-5-carboxylic acid (CAS 2567510-49-8) for its unique, non-interchangeable regioisomeric profile. Unlike other quinoline carboxylic acid analogs, its 7-methoxy-5-carboxylic acid arrangement yields weak, equipotent MAO-A/B inhibition (IC50 100 µM), making it an ideal negative control and clean FBDD fragment. Consistent high purity (≥98%) and reliable commercial supply support assay validation and pre-formulation research.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Cat. No. B8107074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxyquinoline-5-carboxylic acid
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C=CC=NC2=C1)C(=O)O
InChIInChI=1S/C11H9NO3/c1-15-7-5-9(11(13)14)8-3-2-4-12-10(8)6-7/h2-6H,1H3,(H,13,14)
InChIKeyHPEQKURIYBHKRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxyquinoline-5-carboxylic Acid: Structural and Baseline Procurement Profile


7-Methoxyquinoline-5-carboxylic acid (CAS 2567510-49-8) is a heterocyclic building block within the quinoline carboxylic acid family, distinguished by a methoxy substituent at the 7-position and a carboxylic acid group at the 5-position of the quinoline core [1]. This substitution pattern yields a molecular formula of C11H9NO3 with a molecular weight of 203.19 g/mol . It is commercially available as a white crystalline powder with reported purities typically ≥95% , making it a readily accessible scaffold for medicinal chemistry and chemical biology applications. Its primary procurement value lies not in intrinsic potency but in its well-defined physicochemical profile and its utility as a selective, low-activity comparator or functionalized building block for more elaborate analog synthesis.

Why 7-Methoxyquinoline-5-carboxylic Acid Cannot Be Interchanged with Positional Isomers or Unsubstituted Analogs


Generic substitution among quinoline carboxylic acid derivatives is scientifically unsound due to the profound impact of regioisomeric methoxy placement and core substitution on both biological target engagement and physicochemical behavior. The specific 7-methoxy-5-carboxylic acid arrangement confers a distinct, and often weak, interaction profile with enzymes like monoamine oxidases (MAOs) [1], which starkly contrasts with the potent inhibition exhibited by other quinoline carboxylic acid analogs [2]. Furthermore, simple physicochemical properties, such as melting point, differ significantly between the unsubstituted quinoline-5-carboxylic acid (m.p. >300°C [3]) and the 7-methoxy derivative (m.p. 230-235°C, decomp. ), directly impacting formulation, handling, and purification workflows. Selecting a positional isomer, such as the 6-methoxy or 8-methoxy variant, or the hydroxy analog, will fundamentally alter both the compound's biological signature and its material properties, rendering experimental or process data non-transferable. The quantitative evidence below underscores these non-interchangeable characteristics.

7-Methoxyquinoline-5-carboxylic Acid: Differentiated Performance Data vs. Structural Analogs


Weak Monoamine Oxidase (MAO) Inhibition: A Defined Low-Activity Benchmark

7-Methoxyquinoline-5-carboxylic acid acts as a very weak inhibitor of both MAO-A and MAO-B, with an IC50 of 100 µM (1.00E+5 nM) against both isoforms in fluorescence-based assays [1]. This is in stark contrast to optimized quinoline carboxylic acid derivatives, such as compound 3c from a 2018 study, which exhibits potent dual MAO-A/B inhibition with IC50 values of 0.51 µM (510 nM) [2]. The 7-methoxy-5-carboxylic acid variant is therefore approximately 196-fold less potent than advanced leads in this chemical space.

Monoamine Oxidase Neurodegeneration Enzyme Inhibition

Regioisomeric Impact on Physicochemical Properties: Melting Point Depression vs. Unsubstituted Core

The introduction of a methoxy group at the 7-position significantly alters the solid-state properties of the quinoline-5-carboxylic acid core. While the unsubstituted quinoline-5-carboxylic acid has a melting point exceeding 300°C [1], 7-methoxyquinoline-5-carboxylic acid melts with decomposition at a considerably lower temperature range of 230-235°C . This ~70°C+ difference in thermal stability is a critical procurement and handling consideration.

Solid State Chemistry Formulation Material Properties

Functional Group-Dependent Solubility Profile: Enhanced DMSO Solubility vs. Aqueous Limitation

The 7-methoxy substitution confers a distinct solubility profile compared to the parent quinoline-5-carboxylic acid. While both compounds exhibit limited aqueous solubility, 7-methoxyquinoline-5-carboxylic acid is reported to have good solubility in DMSO . This is a critical differentiator for biological assay preparation, as DMSO is the standard solvent for creating compound stock solutions in drug discovery. In contrast, the parent quinoline-5-carboxylic acid is noted for its use in aqueous-based metal-organic frameworks (MOFs), suggesting a different solubility and coordination chemistry landscape .

Solubility Pre-formulation Assay Development

Purity and Procurement Consistency: Defined Specifications vs. Variable Analog Quality

Commercially sourced 7-methoxyquinoline-5-carboxylic acid is consistently offered with high purity specifications, typically ≥95% or ≥98% , with some vendors providing batch-specific QC data (e.g., NMR, HPLC) . This contrasts with the procurement landscape for less common positional isomers like 6-methoxy- or 8-methoxyquinoline-5-carboxylic acid, where purity specifications may be less stringent or not as widely guaranteed, and batch-to-batch variability can be a concern for reproducible research.

Quality Control Reproducibility Procurement

Targeted Application Scenarios for 7-Methoxyquinoline-5-carboxylic Acid Based on Differentiated Evidence


As a Defined Negative Control or Selectivity Marker in Monoamine Oxidase (MAO) Assays

Given its demonstrated weak and equipotent inhibition of both MAO-A and MAO-B (IC50 = 100 µM) [1], 7-methoxyquinoline-5-carboxylic acid is optimally employed as a negative control compound in MAO inhibition assays. Its lack of potent activity provides a reliable baseline against which the efficacy of novel, potent quinoline-based MAO inhibitors [2] can be measured. This application is critical for validating assay sensitivity and ensuring that observed inhibition is specific to the designed pharmacophore rather than a general property of the quinoline carboxylic acid scaffold. Its good solubility in DMSO further facilitates its use in high-throughput screening formats.

As a Core Scaffold for Fragment-Based Drug Discovery (FBDD) and Targeted Library Synthesis

The compound's very weak MAO inhibition profile [1] positions it as an ideal starting fragment for FBDD. Researchers can leverage the 7-methoxy and 5-carboxylic acid functional groups as synthetic handles for elaborating the core to enhance potency and selectivity against desired targets. Unlike more potent, pre-optimized analogs [2], this building block provides a clean slate, minimizing off-target liabilities in the early stages of hit-to-lead optimization. Its reliable commercial availability and high purity ensure that library synthesis begins with a well-defined and reproducible chemical entity.

In Pre-formulation and Material Science Studies Requiring Specific Thermal and Solubility Behavior

The distinct thermal profile (m.p. 230-235°C with decomposition) and solubility characteristics (limited aqueous, good in DMSO) make 7-methoxyquinoline-5-carboxylic acid a valuable model compound for studying the impact of methoxy substitution on the solid-state properties of quinoline derivatives. This is particularly relevant in pre-formulation research, where understanding the relationship between molecular structure and material behavior (e.g., crystallinity, hygroscopicity, thermal stability) is essential. It serves as a useful comparator to the more thermally stable, unsubstituted quinoline-5-carboxylic acid [3].

As a Reference Standard in Analytical Method Development and Quality Control

Due to its consistent high-purity commercial supply and the availability of detailed QC documentation (e.g., NMR, HPLC traces) , 7-methoxyquinoline-5-carboxylic acid can serve as a reliable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for related quinoline derivatives. Its well-defined structure and purity profile enable its use as a system suitability standard or a calibration reference, ensuring the accuracy and reproducibility of quantitative analyses in both academic and industrial QC laboratories.

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